

# Mavacamten in Non-Sarcomere Mutation Hypertrophic Cardiomyopathy: A Comparative Guide

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This guide provides a comprehensive comparison of the efficacy of Mavacamten in hypertrophic cardiomyopathy (HCM), with a specific focus on patient populations without sarcomere mutations, primarily represented by those with non-obstructive hypertrophic cardiomyopathy (nHCM). The document summarizes key clinical trial data, details experimental protocols, and contrasts Mavacamten with alternative therapeutic strategies.

## Executive Summary

Mavacamten, a first-in-class cardiac myosin inhibitor, has demonstrated significant efficacy in treating symptomatic obstructive hypertrophic cardiomyopathy (oHCM). However, its role in the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), a phenotype that includes a substantial portion of patients without identifiable sarcomere mutations, is not supported by recent pivotal clinical trial data. The Phase 3 ODYSSEY-HCM trial, the largest study in this patient population to date, did not meet its primary endpoints of improving patient-reported health status or exercise capacity. In contrast, earlier Phase 2 data from the MAVERICK-HCM trial showed favorable changes in biomarkers of myocardial wall stress and injury, suggesting a potential physiological effect. This guide will delve into the data from these key trials and compare Mavacamten's performance with established and emerging alternative therapies for nHCM.

## Mavacamten: Mechanism of Action

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[\[1\]](#)[\[2\]](#) By reducing the number of actin-myosin cross-bridges, it decreases the excessive contractility that is a hallmark of hypertrophic cardiomyopathy.[\[2\]](#) This mechanism of action is intended to improve diastolic function and reduce the hypercontractile state, irrespective of the underlying genetic cause.

## Mavacamten in Non-Obstructive Hypertrophic Cardiomyopathy: Clinical Trial Data

The efficacy of Mavacamten in nHCM has been primarily evaluated in two key clinical trials: the Phase 2 MAVERICK-HCM trial and the Phase 3 ODYSSEY-HCM trial. While many patients with nHCM may have non-sarcomere mutations, it is important to note that a direct correlation in these trial populations has not been explicitly detailed in published results. However, 43% of patients in the ODYSSEY-HCM trial had a family history of HCM, suggesting a significant genetic component.[\[3\]](#)

### Table 1: Quantitative Efficacy Data from Mavacamten Clinical Trials in nHCM

Endpoint	MAVERICK-HCM (Phase 2) [2][4]	ODYSSEY-HCM (Phase 3) [5][6]
Primary Endpoint(s)	Safety and Tolerability	Dual Primary: 1. Change in KCCQ-23 Clinical Summary Score (CSS) from baseline to week 48 2. Change in peak oxygen consumption (pVO <sub>2</sub> ) from baseline to week 48
Primary Endpoint Results	Well-tolerated	Did not meet statistical significance
Change in KCCQ-23 CSS	Not a primary efficacy endpoint	Mavacamten: +13.1 points Placebo: +10.4 points (Difference: 2.7; 95% CI: -0.1 to 5.6; p=0.056)
Change in pVO <sub>2</sub> (mL/kg/min)	Not a primary efficacy endpoint	Mavacamten: +0.52 mL/kg/min Placebo: +0.05 mL/kg/min (Difference: 0.47; 95% CI: -0.03 to 0.98; p=0.066)
Key Secondary/Exploratory Endpoints		
Change in NT-proBNP	Mavacamten: -53% Placebo: +1% (p=0.0005)	Data on secondary endpoints not fully available.
Change in cardiac Troponin I	Mavacamten: -34% Placebo: +4% (p=0.009)	Data on secondary endpoints not fully available.
Composite Functional Endpoint	Mavacamten: 35% achieved Placebo: 21% achieved (Not statistically significant)	Not reported as a primary or key secondary endpoint.

## Experimental Protocols

### MAVERICK-HCM (Phase 2)

- Study Design: A multicenter, double-blind, placebo-controlled, dose-ranging study.[4]

- Participants: 59 adults with symptomatic nHCM (NYHA class II/III), LVEF  $\geq 55\%$ , and NT-proBNP  $\geq 300$  pg/mL.[4]
- Intervention: Participants were randomized 1:1:1 to receive one of two target plasma concentrations of Mavacamten or placebo for 16 weeks.[2]
- Key Assessments: Safety and tolerability were the primary objectives. Exploratory efficacy endpoints included changes in biomarkers (NT-proBNP, cardiac troponin I), a composite functional endpoint (change in pVO<sub>2</sub> and NYHA class), and patient-reported outcomes.[7]

## ODYSSEY-HCM (Phase 3)

- Study Design: A randomized, double-blind, placebo-controlled trial conducted at 201 international sites.[3]
- Participants: 580 adults with symptomatic nHCM (NYHA class II or III).[5]
- Intervention: Mavacamten (starting at 5 mg daily and adjusted based on LVEF) or placebo for 48 weeks.[6]
- Key Assessments:
  - Kansas City Cardiomyopathy Questionnaire (KCCQ): A 23-item, self-administered questionnaire that measures the patient's perception of their health status, including symptoms, physical and social function, and quality of life.[8][9] Scores range from 0 to 100, with higher scores indicating better health.[10]
  - Cardiopulmonary Exercise Testing (CPET): A noninvasive method used to assess the integrated response of the cardiovascular, pulmonary, and muscular systems to exercise. [11] Key parameters include peak oxygen consumption (pVO<sub>2</sub>), which reflects maximal aerobic capacity, and the ventilatory efficiency slope (VE/VCO<sub>2</sub>).[12]

## Alternative Treatment Strategies for Non-Obstructive HCM

Given that Mavacamten is not currently recommended for nHCM, it is crucial to consider alternative therapeutic options.

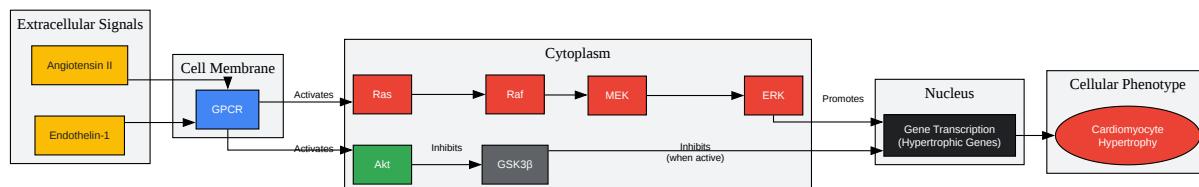
**Table 2: Comparison of Mavacamten with Alternative Treatments for nHCM**

Treatment Modality	Mechanism of Action	Key Efficacy Data/Clinical Considerations
Mavacamten	Cardiac myosin inhibitor; reduces hypercontractility. <a href="#">[1]</a>	ODYSSEY-HCM: Did not meet primary endpoints for improving symptoms or exercise capacity in nHCM. <a href="#">[5]</a> MAVERICK-HCM: Showed reduction in biomarkers of myocardial stress and injury. <a href="#">[2]</a>
Beta-Blockers	Negative inotropic and chronotropic effects; reduce myocardial oxygen demand. <a href="#">[13]</a>	First-line therapy for symptomatic nHCM to improve diastolic filling and reduce symptoms. <a href="#">[14][15]</a>
Calcium Channel Blockers (non-dihydropyridine)	Negative inotropic and chronotropic effects; improve diastolic relaxation. <a href="#">[16]</a>	Used as an alternative or in combination with beta-blockers for symptom management in nHCM. <a href="#">[14]</a>
Diuretics	Reduce preload and alleviate symptoms of congestion. <a href="#">[15]</a>	Used judiciously in patients with evidence of fluid overload. <a href="#">[17]</a>
Ninerafaxstat (Investigational)	Partial fatty acid oxidation inhibitor; shifts myocardial metabolism to glucose utilization. <a href="#">[18]</a>	Phase 2 IMPROVE-HCM trial: Showed good tolerability and safety, with evidence of improvements in symptoms and exercise capacity. <a href="#">[18]</a>
Surgical Myectomy (Apical)	Surgical removal of thickened apical muscle. <a href="#">[17]</a>	May be considered in highly selected patients with apical HCM, severe refractory symptoms, and a small LV cavity to improve symptoms. <a href="#">[17]</a>

# Signaling Pathways and Experimental Workflows

## Pathophysiology of Non-Sarcomere Mutation HCM

While sarcomere gene mutations are the most common cause of HCM, a significant number of cases have other genetic or unknown etiologies.<sup>[19]</sup> Non-sarcomere HCM can be associated with various conditions, including RASopathies, which involve mutations in genes of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[20]</sup> This pathway is a key regulator of cell growth and proliferation, and its dysregulation can lead to cardiac hypertrophy.



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Figure 1: Simplified Ras/MAPK signaling pathway in non-sarcomere HCM.

## Experimental Workflow for a Clinical Trial in nHCM

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel therapeutic agent for non-obstructive hypertrophic cardiomyopathy.

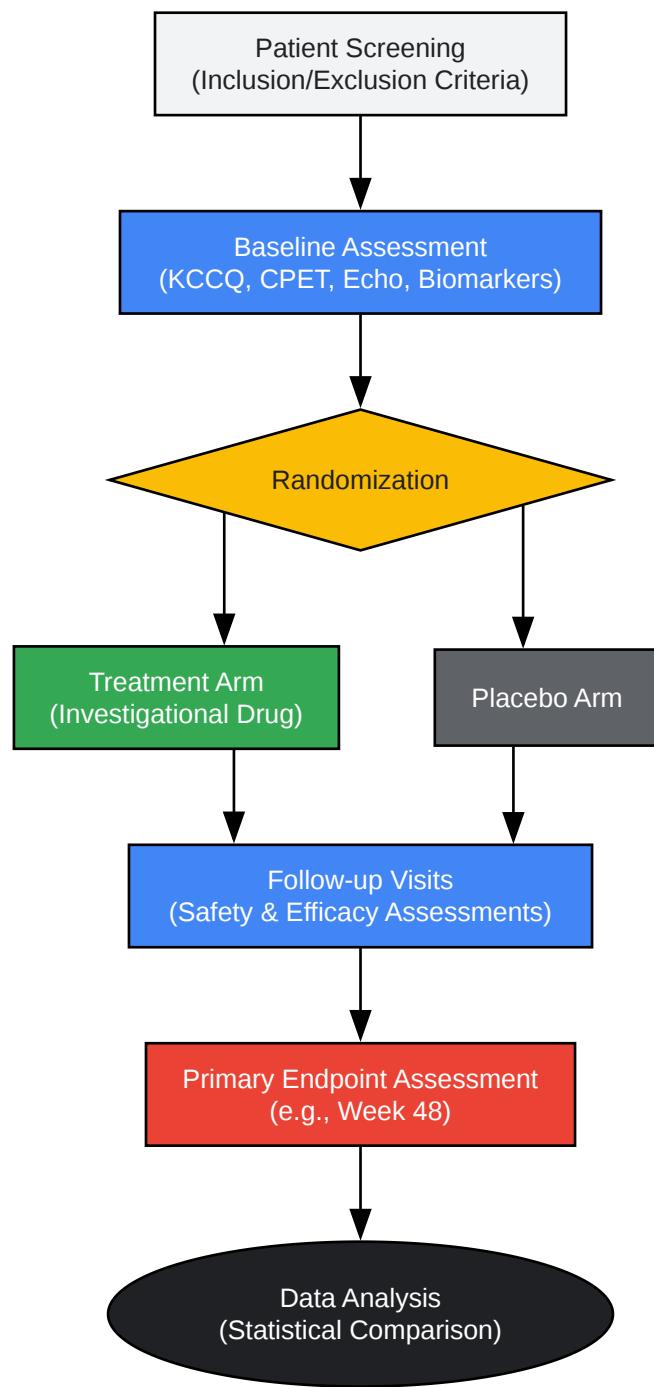
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Figure 2: Generalized workflow of a randomized controlled trial for nHCM.

## Conclusion

The available evidence does not support the efficacy of Mavacamten in improving symptoms or exercise capacity in a broad population of patients with non-obstructive hypertrophic

cardiomyopathy, which includes individuals with non-sarcomere mutations. While the Phase 2 MAVERICK-HCM trial demonstrated encouraging effects on biomarkers of myocardial stress, the pivotal Phase 3 ODYSSEY-HCM trial failed to meet its primary clinical endpoints. Therefore, for patients with symptomatic nHCM, current treatment guidelines recommend standard-of-care therapies such as beta-blockers, calcium channel blockers, and diuretics.[\[14\]](#) [\[15\]](#) Promising investigational agents that target different pathophysiological pathways, such as Ninerafaxstat, are currently under investigation and may offer future therapeutic options for this patient population. Further research is needed to better understand the diverse pathophysiology of non-sarcomere HCM and to develop targeted therapies for these patients.

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